Stereochemical Purity and Enantiomeric Specificity: (S)- vs. (R)-Enantiomer
The (S)-enantiomer of 2-amino-3-benzyloxy-1-propanol (CAS 58577-88-1) is the specific reagent required for the synthesis of certain diastereomeric compounds, where its configuration is crucial. In contrast, the (R)-enantiomer (CAS 58577-87-0) will yield distinct diastereomers with potentially different properties, as demonstrated in the synthesis of gossypol Schiff base diastereomers [1]. The differentiation lies in the absolute stereochemistry, with the (S)-form being defined by its specific optical rotation and chiral center configuration [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-configuration, specific optical rotation (value not specified in accessible data) |
| Comparator Or Baseline | (R)-enantiomer (CAS 58577-87-0) |
| Quantified Difference | Opposite stereochemistry leading to different diastereomers in chiral reactions. |
| Conditions | General chiral synthesis and resolution conditions. |
Why This Matters
For researchers requiring a specific chiral outcome, substituting the (R)-enantiomer for the (S)-enantiomer will lead to a different product, potentially altering the biological activity or material properties of the final compound.
- [1] Przybylski, P., Pyta, K., & Stefańska, J. (2010). Structure and atropisomerisation of new diastereomeric gossypol Schiff bases with (R)-(+)-2-amino-3-benzyloxy-1-propanol studied by NMR, ECD and DFT methods. Tetrahedron: Asymmetry, 21(8), 973–981. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11401131, (2S)-2-Amino-3-(phenylmethoxy)-1-propanol. https://pubchem.ncbi.nlm.nih.gov/compound/11401131. Accessed 2026-04-16. View Source
